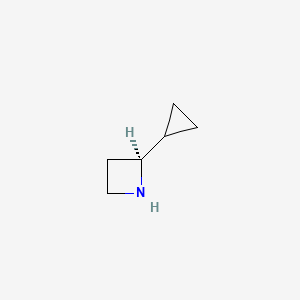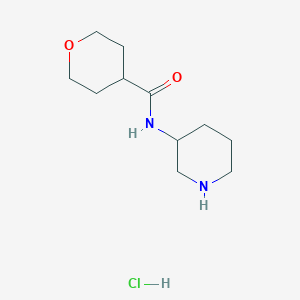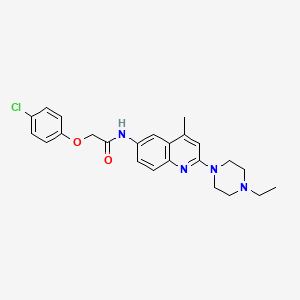![molecular formula C39H46N2O10 B14796088 (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;ethyl (2R,3S)-2-[4-(cyclopentylamino)phenyl]piperidine-3-carboxylate](/img/structure/B14796088.png)
(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;ethyl (2R,3S)-2-[4-(cyclopentylamino)phenyl]piperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid; ethyl (2R,3S)-2-[4-(cyclopentylamino)phenyl]piperidine-3-carboxylate is a complex organic molecule with potential applications in various scientific fields. This compound features a combination of ester and amide functional groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid typically involves the esterification of butanedioic acid with 4-methylbenzoic acid under acidic conditions. The reaction is carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to promote ester formation.
For the preparation of ethyl (2R,3S)-2-[4-(cyclopentylamino)phenyl]piperidine-3-carboxylate, the starting material is a substituted piperidine derivative. The synthesis involves the reaction of the piperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically conducted at low temperatures to control the formation of the desired product.
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
The compound (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Ethyl (2R,3S)-2-[4-(cyclopentylamino)phenyl]piperidine-3-carboxylate can undergo:
Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate to form the corresponding ketone or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acids (HCl, H2SO4), bases (NaOH, KOH)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2)
Major Products
Hydrolysis: Carboxylic acids, alcohols, amines
Reduction: Alcohols
Oxidation: Ketones, aldehydes
Substitution: Nitro compounds, halogenated compounds
Wissenschaftliche Forschungsanwendungen
The compound (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid; ethyl (2R,3S)-2-[4-(cyclopentylamino)phenyl]piperidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amide functional groups allow the compound to form hydrogen bonds and other interactions with biological molecules, influencing their activity. The aromatic rings may also participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid
- Ethyl (2R,3S)-2-[4-(cyclohexylamino)phenyl]piperidine-3-carboxylate
- (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]glutaric acid
Uniqueness
The uniqueness of (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid; ethyl (2R,3S)-2-[4-(cyclopentylamino)phenyl]piperidine-3-carboxylate lies in its specific combination of functional groups and stereochemistry The presence of both ester and amide groups, along with the chiral centers, contributes to its distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C39H46N2O10 |
|---|---|
Molekulargewicht |
702.8 g/mol |
IUPAC-Name |
(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;ethyl (2R,3S)-2-[4-(cyclopentylamino)phenyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C20H18O8.C19H28N2O2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-2-23-19(22)17-8-5-13-20-18(17)14-9-11-16(12-10-14)21-15-6-3-4-7-15/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);9-12,15,17-18,20-21H,2-8,13H2,1H3/t15-,16-;17-,18-/m10/s1 |
InChI-Schlüssel |
DTPRVNCTKMKHMP-NEPWPPHBSA-N |
Isomerische SMILES |
CCOC(=O)[C@H]1CCCN[C@H]1C2=CC=C(C=C2)NC3CCCC3.CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
Kanonische SMILES |
CCOC(=O)C1CCCNC1C2=CC=C(C=C2)NC3CCCC3.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[1-[[5-carbamimidamido-1-[[3-carboxy-1-[[3-carboxy-1-[[1-carboxy-2-[2-[[[(1R,10S,12R)-12-ethyl-4-[(13S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carbonyl]amino]carbamoyloxy]ethyldisulfanyl]ethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14796015.png)
![N-[(3,4-difluorophenyl)methylideneamino]-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B14796029.png)
![2-amino-N-cyclopropyl-N-[(3-methoxypyrazin-2-yl)methyl]-3-methylbutanamide](/img/structure/B14796042.png)
![2-[[(8R,10R,14R)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14796051.png)


![(6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol](/img/structure/B14796063.png)
![[(E)-hex-3-enyl] 2-hydroxypropanoate](/img/structure/B14796065.png)



![Pyrrolo[2,3-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl-](/img/structure/B14796078.png)
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14796085.png)
![(4R)-4-hydroxy-2,2-dimethyl-4-[5-[3-methyl-5-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]phenyl]-1,3-thiazol-2-yl]cyclohexane-1-carboxylic acid](/img/structure/B14796091.png)
